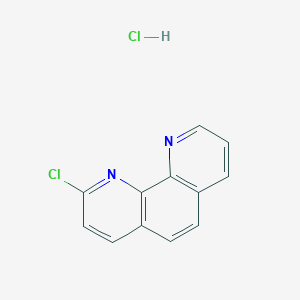

2-Chloro-1,10-phenanthroline hydrochloride

Description

Contextualization within the Broader Field of Phenanthroline Chemistry and Derivatives

1,10-Phenanthroline (B135089) (phen) and its derivatives are a cornerstone of coordination chemistry. acs.org These compounds are classified as bidentate N-heterocyclic ligands, characterized by a rigid, planar polyaromatic structure containing two nitrogen atoms in positions ideal for chelating metal ions. acs.orgchim.it This chelation forms highly stable five-membered rings with the metal center, a structural feature that underpins their extensive use. chim.it

The versatility of the phenanthroline scaffold allows for the introduction of various functional groups at multiple positions on its aromatic rings. acs.org This functionalization is a key strategy for chemists to meticulously tune the steric and electronic properties of the ligand. nbinno.com By adding substituents, researchers can modulate the properties of the resulting metal complexes, such as their stability, reactivity, solubility, and photophysical characteristics. acs.orgmdpi.com 2-Chloro-1,10-phenanthroline (B21708) is a prime example of such a derivative, where the chlorine atom serves not only to modify the ligand's electronic properties but also as a reactive site for further synthetic transformations. nbinno.comresearchgate.net

Significance in Contemporary Chemical Synthesis and Coordination Chemistry Research

2-Chloro-1,10-phenanthroline has emerged as a highly valuable building block and ligand in modern chemical research. nbinno.com Its ability to form stable complexes with a wide array of transition metals makes it a versatile tool for coordination chemists. nbinno.comchemimpex.com The presence of the electron-withdrawing chlorine atom at the 2-position directly influences the electronic environment of the coordinated metal center. nbinno.com This electronic perturbation allows for precise control over the catalytic activity and selectivity of the resulting metal complexes. nbinno.com

Furthermore, the chloro-substituent acts as a versatile synthetic handle. It is a key precursor for creating a diverse range of other substituted phenanthrolines. researchgate.net Through transition metal-catalyzed cross-coupling reactions, the chlorine atom can be replaced with various other functional groups, enabling the synthesis of novel ligands with tailored properties for specific applications. researchgate.net For instance, it has been used to prepare more complex ligands like 2,2′-bi-(1,10-phenanthroline) and 2-hydrazino-1,10-phenanthroline. researchgate.net

Below is a table detailing the key chemical properties of the parent compound, 2-Chloro-1,10-phenanthroline.

| Property | Value |

| CAS Number | 7089-68-1 |

| Molecular Formula | C₁₂H₇ClN₂ |

| Molecular Weight | 214.65 g/mol |

| Appearance | White to pale yellow powder |

| Melting Point | 130 °C |

| Solubility | Soluble in methanol |

Data sourced from references chemimpex.comchemicalbook.com.

Overview of Key Academic Research Domains for 2-Chloro-1,10-phenanthroline Hydrochloride

The unique properties of 2-chloro-1,10-phenanthroline and its hydrochloride salt have led to their use in several key areas of academic and industrial research.

Coordination Chemistry: The primary application is as a versatile ligand for the synthesis of metal complexes. chemimpex.com Researchers use this compound to create novel coordination compounds with enhanced stability and specific reactivity for various chemical reactions. chemimpex.com

Catalysis: Metal complexes derived from 2-chloro-1,10-phenanthroline are investigated as catalysts for a range of organic transformations. These include important industrial processes like cross-coupling reactions, oxidation, and polymerization. nbinno.com

Materials Science and Pharmaceuticals: Its role as a ligand in organometallic chemistry opens pathways for creating new materials and therapeutic agents. chemimpex.com The ability to form stable, functional complexes is crucial for developing innovative catalysts and drugs. chemimpex.com

Analytical Chemistry: The strong chelating ability of the phenanthroline core is leveraged in analytical methods for the detection and quantification of metal ions. chemimpex.com This is particularly useful in developing sensors and probes for environmental and industrial monitoring. chemimpex.com

Biochemical Research: The compound and its derivatives are utilized in studies involving enzyme activity and inhibition, contributing to drug discovery and development processes. chemimpex.com Transition metal complexes with substituted phenanthrolines are being explored as potential anticancer agents. nih.gov

The research applications are summarized in the interactive table below.

| Research Domain | Specific Application | Key Findings |

| Coordination Chemistry | Synthesis of novel metal complexes | Enhances stability and reactivity of metal ions. chemimpex.com |

| Catalysis | Ligand for catalytic systems | Enables precise control over catalytic activity and selectivity in reactions like cross-coupling and oxidation. nbinno.com |

| Materials Science | Precursor for functional materials | Used in the synthesis of new materials and potential pharmaceuticals. chemimpex.com |

| Analytical Chemistry | Metal ion detection and sensing | Strong chelating properties allow for sensitive and specific quantification of metal ions. chemimpex.com |

| Biochemical Applications | Enzyme inhibition studies | Valuable in drug discovery and development; derivatives show potential as anticancer agents. chemimpex.comnih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H8Cl2N2 |

|---|---|

Molecular Weight |

251.11 g/mol |

IUPAC Name |

2-chloro-1,10-phenanthroline;hydrochloride |

InChI |

InChI=1S/C12H7ClN2.ClH/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10;/h1-7H;1H |

InChI Key |

UYRUSASMIPYBLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)Cl)N=C1.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 1,10 Phenanthroline

Established Synthetic Pathways to 2-Chloro-1,10-phenanthroline (B21708) from Precursors

The synthesis of 2-chloro-1,10-phenanthroline typically commences from the readily available 1,10-phenanthroline (B135089), proceeding through an intermediate, 1,10-phenanthrolin-2(1H)-one.

Classical and Modified Approaches to Phenanthroline Chlorination

The classical synthesis of 2-chloro-1,10-phenanthroline involves a multi-step process. Initially, 1,10-phenanthroline is quaternized with methyl iodide to form the corresponding methiodide salt. This salt is then subjected to oxidation, typically using potassium ferricyanide (B76249) in an alkaline medium, to yield 1-methyl-1,10-phenanthrolin-2(1H)-one. Subsequent heating of this intermediate with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) furnishes 2-chloro-1,10-phenanthroline.

A significant modification to this classical approach addresses the poor water solubility of the methiodide salt, which can complicate the oxidation step and hinder large-scale synthesis. This improved method utilizes methyl p-toluenesulfonate in a suitable organic solvent like acetonitrile (B52724) to afford the tosylate salt of 1-methyl-1,10-phenanthroline in a nearly quantitative yield. This tosylate salt exhibits better solubility, facilitating a smoother and more efficient subsequent oxidation to 1,10-phenanthrolin-2(1H)-one. The final chlorination step is then carried out using established procedures with POCl₃ and PCl₅.

Optimization of Reaction Conditions for Improved Yield and Selectivity

For the final chlorination step, the reaction conditions are crucial for achieving high conversion and purity. The reaction is typically performed by heating the 1,10-phenanthrolin-2(1H)-one precursor with an excess of phosphorus oxychloride, often with the addition of phosphorus pentachloride to ensure complete conversion. The temperature and reaction time are critical parameters that need to be controlled to prevent the formation of byproducts and ensure a high yield of the desired 2-chloro-1,10-phenanthroline.

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

| Quaternization (Classical) | 1,10-phenanthroline, Methyl iodide | - | Reflux | - | - | Intermediate methiodide salt has low water solubility. |

| Quaternization (Modified) | 1,10-phenanthroline hydrate (B1144303), Methyl p-toluenesulfonate | Acetonitrile | Reflux | - | Quantitative | Tosylate salt has improved solubility. |

| Oxidation | N-methyl-1,10-phenanthrolinium salt, K₃[Fe(CN)₆], NaOH | Water | - | - | - | Yields 1,10-phenanthrolin-2(1H)-one. |

| Chlorination | 1,10-phenanthrolin-2(1H)-one, POCl₃, PCl₅ | - | 120-140°C | 6-8 h | Good | Standard procedure for converting the oxo-derivative to the chloro-derivative. |

Functional Group Interconversions and Derivatization at the C2 Position

The chlorine atom at the C2 position of 2-chloro-1,10-phenanthroline is susceptible to nucleophilic attack, enabling a wide range of functional group interconversions and the synthesis of a diverse library of substituted phenanthrolines.

Nucleophilic Substitution Reactions with Various Reagents (e.g., Thiolates, Amines, Hydrazines, Iodides, Phosphonates)

The activated nature of the C2 position allows for facile displacement of the chloride by a variety of nucleophiles.

Thiolates: Treatment of 2-chloro-1,10-phenanthroline with sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S) in a solvent like dimethylformamide (DMF) provides a straightforward route to 1,10-phenanthroline-2(1H)-thione.

Amines: While direct amination with ammonia (B1221849) can be challenging, substituted amines can be introduced. For instance, palladium-catalyzed amination reactions offer a versatile method for coupling various primary and secondary amines to the C2 position. A novel method for the synthesis of 2-amino-1,10-phenanthroline involves the reaction of 1,10-phenanthroline-2-sulfonate with ammonia water.

Hydrazines: Reaction with hydrazine (B178648) or its derivatives, such as methylhydrazine, readily yields the corresponding 2-hydrazino-1,10-phenanthrolines. researchgate.net

Iodides: The chloro substituent can be exchanged for an iodo group by heating with aqueous hydriodic acid (HI). researchgate.net This provides access to 2-iodo-1,10-phenanthroline, which can be a useful precursor for further cross-coupling reactions.

Alkoxides/Phenoxides: Reaction with alkoxides or phenoxides, such as phenol (B47542) in the presence of a base like potassium carbonate in N-methylpyrrolidone (NMP), leads to the formation of the corresponding ether derivatives with good yields. researchgate.net

Phosphonates: The introduction of a phosphonate (B1237965) group can be achieved through reactions like the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) displaces the chloride to form a dialkyl (1,10-phenanthrolin-2-yl)phosphonate. This reaction typically requires thermal conditions or catalysis.

| Nucleophile | Reagent(s) | Solvent | Product |

| Thiolate | NaSH hydrate or Na₂S nonahydrate | DMF | 1,10-phenanthroline-2(1H)-thione |

| Amine | 1,10-phenanthroline-2-sulfonate, NH₃·H₂O | Aprotic solvent | 2-Amino-1,10-phenanthroline |

| Hydrazine | Hydrazine hydrate | - | 2-Hydrazino-1,10-phenanthroline |

| Iodide | 57% aqueous HI | - | 2-Iodo-1,10-phenanthroline |

| Phenoxide | Phenol, K₂CO₃ | NMP | 2-Phenoxy-1,10-phenanthroline |

| Phosphite | P(OR)₃ | - | Dialkyl (1,10-phenanthrolin-2-yl)phosphonate |

Hydrolytic Transformations to Oxo-Phenanthroline Derivatives

Under acidic conditions, 2-chloro-1,10-phenanthroline can undergo hydrolysis to yield 1,10-phenanthrolin-2(1H)-one. For instance, heating with aqueous hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) at elevated temperatures effectively converts the chloro-derivative back to its oxo-precursor. researchgate.net This transformation is a key reaction, as the resulting oxo-phenanthroline can serve as a starting material for other synthetic routes.

Regioselective Halogenation and Further Substitutions on the Phenanthroline Core

While the C2 position is the primary site of reactivity for nucleophilic substitution, the phenanthroline core itself can undergo electrophilic aromatic substitution, although the electron-deficient nature of the ring system generally makes these reactions challenging. The presence of the chloro group at the C2 position further influences the regioselectivity of such substitutions.

Electrophilic attack on the 1,10-phenanthroline nucleus is generally directed to the 3, 5, 6, and 8 positions. The introduction of a halogen, such as bromine, onto the 2-chloro-1,10-phenanthroline backbone can be achieved under specific conditions. For example, the synthesis of 6-bromo-2-chloro-1,10-phenanthroline has been reported, indicating that further functionalization of the aromatic core is possible. The precise conditions, including the choice of halogenating agent and catalyst, are critical for controlling the position of the incoming electrophile. The directing effects of both the nitrogen atoms and the existing chloro substituent will dictate the outcome of these reactions, often leading to a mixture of isomers that may require careful separation and characterization. Further research is needed to fully explore the scope and regioselectivity of electrophilic substitutions on the 2-chloro-1,10-phenanthroline scaffold.

Synthesis of Multi-Phenanthroline Systems and Macrocyclic Structures

The strategic functionalization of 2-chloro-1,10-phenanthroline is a cornerstone for the development of larger, more complex phenanthroline-based systems. These multi-phenanthroline structures and macrocycles are of significant interest due to their enhanced coordination capabilities and potential for creating unique molecular topologies.

Dimeric and Oligomeric Phenanthroline Analogues

The creation of dimeric and oligomeric phenanthroline systems from 2-chloro-1,10-phenanthroline often relies on coupling reactions that form a direct carbon-carbon bond between phenanthroline units.

One notable method involves the coupling of 2-chloro-1,10-phenanthroline using a source of nickel(0). This reaction facilitates the formation of 2,2′-bi-(1,10-phenanthroline), a tetradentate ligand. researchgate.net The resulting dimeric structure exhibits unique coordination properties, and its corresponding nickel(II) complex has been characterized by X-ray crystallography. researchgate.net

Another powerful and well-established method for the synthesis of biaryl compounds is the Ullmann coupling reaction. This classic organometallic reaction typically involves the copper-catalyzed coupling of two aryl halides. In the context of 2-chloro-1,10-phenanthroline, this reaction can be employed to synthesize symmetric biaryls. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and the use of copper powder or copper-bronze alloys. However, modern variations of the Ullmann reaction have been developed that utilize palladium or nickel catalysts, which can lead to milder reaction conditions and an expanded substrate scope.

The general mechanism of the Ullmann reaction involves the formation of an organocopper intermediate, which then undergoes further reaction to form the new carbon-carbon bond. While the precise mechanism can be complex and is the subject of ongoing research, it is a reliable method for the synthesis of dimeric and potentially higher oligomeric phenanthroline structures.

| Reaction | Starting Material | Reagents | Product | Reference |

| Nickel-mediated Coupling | 2-Chloro-1,10-phenanthroline | Ni(0) source | 2,2′-Bi-(1,10-phenanthroline) | researchgate.net |

| Ullmann Coupling | 2-Chloro-1,10-phenanthroline | Copper catalyst | 2,2′-Bi-(1,10-phenanthroline) | General Methodology |

Design and Synthesis of Sulfur-Bridged Macrocyclic Phenanthroline Ligands

The incorporation of sulfur atoms into macrocyclic phenanthroline ligands introduces unique electronic and coordination properties. The design of these ligands often involves the strategic placement of sulfur-containing bridges to create specific cavity sizes and geometries for selective metal ion binding.

A key synthetic strategy for constructing sulfur-bridged macrocyclic phenanthrolines involves the reaction of a phenanthroline precursor bearing reactive sites with a sulfur-containing nucleophile. While direct synthesis from 2-chloro-1,10-phenanthroline can be challenging, related derivatives serve as excellent starting points. For instance, a sulfur-bridged bis-1,10-phenanthroline macrocycle has been successfully prepared. researchgate.net This synthesis involved heating a phenanthroline thione or equimolar amounts of a dithione with 2,9-dichloro-1,10-phenanthroline (B1330746) in a high-boiling solvent like diphenyl ether. researchgate.net

The design principles for these macrocycles often draw inspiration from the synthesis of other sulfur-bridged oligopyrrolic systems, which are considered analogues of porphyrins. In these systems, reacting α,α'-free pyrrolic precursors with reagents like sulfur dichloride can yield di- and trisulfide linked macrocycles. This general approach highlights a potential pathway for creating a broader class of sulfur-containing phenanthroline macrocycles.

Coordination Chemistry and Metal Complexation of 2 Chloro 1,10 Phenanthroline Ligands

Fundamental Coordination Modes and Ligand Properties

2-Chloro-1,10-phenanthroline (B21708) is a derivative of 1,10-phenanthroline (B135089), a well-known heterocyclic compound that readily forms stable complexes with a multitude of metal ions. The introduction of a chlorine atom at the 2-position modifies the ligand's properties, influencing its interaction with metal centers.

Bidentate Chelation Characteristics via Nitrogen Atoms

Like its parent compound, 2-chloro-1,10-phenanthroline functions as a bidentate chelating agent. chemimpex.comwikipedia.org Chelation occurs through the lone pairs of electrons on its two nitrogen atoms, located at the 1- and 10-positions. This coordination results in the formation of a stable five-membered ring with the metal ion. clentchem.com This chelate effect, where a multidentate ligand binds more strongly than multiple monodentate ligands, is a key feature of its coordination chemistry. The rigid, planar structure of the phenanthroline backbone ensures a pre-organized geometry for metal binding. mdpi.com When supplied as 2-chloro-1,10-phenanthroline hydrochloride, a proton is associated with one of the nitrogen atoms. For coordination to occur, this acidic proton must be removed, typically by the addition of a base, to free the nitrogen's lone pair for binding to the metal center.

Electronic and Steric Influence of the Chloro Substituent on Metal Binding Affinity

The presence of the chloro group at the 2-position, adjacent to one of the coordinating nitrogen atoms, introduces significant electronic and steric effects that modulate the ligand's metal binding affinity. researchgate.net

Electronic Effects: The chlorine atom is an electron-withdrawing group. This inductive effect reduces the electron density on the phenanthroline ring system, including the nitrogen donor atoms. As a result, the basicity of the ligand is decreased compared to unsubstituted 1,10-phenanthroline. nih.gov This reduction in Lewis basicity can lead to weaker metal-ligand bonds and can influence the redox potential of the resulting metal complex. For instance, the stabilization of lower oxidation states of the metal may be less pronounced compared to complexes with more electron-donating phenanthroline ligands.

Steric Effects: The position of the chloro substituent at the C2-position introduces considerable steric hindrance near one of the metal coordination sites. researchgate.net This steric bulk can prevent the formation of certain complex geometries, such as the tris-chelated octahedral complexes commonly formed by unsubstituted phenanthroline with ions like Fe(II). wikipedia.org Instead, it may favor complexes with lower coordination numbers or distorted geometries. This steric clash is a well-documented phenomenon for ligands with substituents at the 2- and 9-positions of the phenanthroline core. wikipedia.orgcmu.edu

| Property | 1,10-phenanthroline | 2-Chloro-1,10-phenanthroline | Effect of Chloro Group |

|---|---|---|---|

| Donating Atoms | 2 x Nitrogen | 2 x Nitrogen | None |

| Chelation Mode | Bidentate | Bidentate | None |

| Electronic Nature | Neutral / π-acceptor | More electron-deficient / Stronger π-acceptor | Inductive electron-withdrawal reduces basicity of N donors. |

| Steric Profile | Planar, relatively unhindered | Steric bulk near one N-donor site | Hinders formation of sterically crowded complexes (e.g., [M(L)₃]ⁿ⁺). |

Synthesis and Structural Elucidation of Transition Metal Complexes

The modified ligand properties of 2-chloro-1,10-phenanthroline allow for the synthesis of unique complexes with transition metals, precious metals, and f-block elements.

Coordination Complexes with First-Row Transition Metals (e.g., Copper, Cobalt, Nickel, Iron)

Complexes of 2-chloro-1,10-phenanthroline with first-row transition metals have been synthesized and characterized. Due to the steric hindrance from the chloro group, these complexes often exhibit different stoichiometries and geometries compared to their unsubstituted phenanthroline analogs.

Copper (Cu): Copper(I) and Copper(II) complexes are readily formed. For example, copper(II) complexes can adopt square-pyramidal or distorted octahedral geometries. nih.govjocpr.comrsc.org The steric bulk of the ligand can influence the coordination sphere, sometimes favoring the inclusion of solvent molecules or other smaller ligands. nih.gov

Cobalt (Co), Nickel (Ni), Iron (Fe): While unsubstituted phenanthroline typically forms stable tris-chelate complexes like [Fe(phen)₃]²⁺, the steric hindrance of the 2-chloro substituent makes the formation of such M(L)₃ species less favorable. wikipedia.org Instead, complexes with a lower ligand-to-metal ratio, such as [M(L)₂X₂] (where X is a halide or solvent molecule), are more common. nih.govnih.gov For example, iron(III) has been shown to form a complex salt, [C₁₂H₈ClN₂H][FeCl₄], where the phenanthroline ligand is protonated and acts as a counter-ion to the tetrachloroferrate(III) anion, highlighting the difficulty in forming a direct coordination complex under certain acidic conditions. nih.gov

| Metal | Example Complex Formula | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| Copper (II) | [Cu(C₁₂H₇ClN₂)₂Cl₂] | Distorted Octahedral | Two bidentate ligands and two chloride ions complete the coordination sphere. |

| Iron (III) | [C₁₂H₈ClN₂H][FeCl₄] | Tetrahedral (anion) | Protonated ligand acts as a counter-ion; no direct Fe-N coordination. nih.gov |

| Cobalt (II) | [Co(C₁₂H₇ClN₂)Cl₂(H₂O)₂] | Octahedral | Often forms complexes with one phenanthroline ligand and other co-ligands. |

| Nickel (II) | [Ni(C₁₂H₇ClN₂)₂(H₂O)₂]²⁺ | Octahedral | Bis-chelated complexes are more common than tris-chelated ones. |

Coordination Complexes with Precious Metals (e.g., Ruthenium, Palladium, Platinum)

2-Chloro-1,10-phenanthroline is also a valuable ligand for precious metals, forming complexes that are often investigated for their catalytic or photophysical properties.

Ruthenium (Ru): Ruthenium(II) polypyridyl complexes are of great interest. Typically, they adopt a pseudo-octahedral geometry. Syntheses often involve reacting the ligand with a suitable ruthenium precursor like cis-[Ru(DMSO)₄Cl₂]. nih.gov The electronic properties of the chloro-substituted ligand can tune the energy of the metal-to-ligand charge transfer (MLCT) bands, which is crucial for photochemical applications. nih.govresearchgate.netacs.org

Palladium (Pd) and Platinum (Pt): These metals typically form square planar complexes. researchgate.netnih.gov The reaction of 2-chloro-1,10-phenanthroline with Pd(II) or Pt(II) salts yields complexes of the type [M(L)X₂]. sigmaaldrich.comwku.edu These complexes are often explored as catalysts in cross-coupling reactions or as potential therapeutic agents. sigmaaldrich.comresearchgate.net

| Metal | Example Complex Formula | Coordination Geometry | Area of Research Interest |

|---|---|---|---|

| Ruthenium (II) | [Ru(C₁₂H₇ClN₂)(phen)(DMSO)Cl]⁺ | Octahedral | Photocytotoxicity, photodynamic therapy. nih.gov |

| Palladium (II) | [Pd(C₁₂H₇ClN₂)Cl₂] | Square Planar | Catalysis (e.g., cross-coupling reactions). sigmaaldrich.com |

| Platinum (II) | [Pt(C₁₂H₇ClN₂)Cl₂] | Square Planar | Anticancer agents, DNA intercalators. wku.eduresearchgate.net |

Coordination Complexes with Lanthanide and Actinide Elements

The coordination chemistry of 2-chloro-1,10-phenanthroline with f-block elements is an area of specialized interest, often driven by applications in luminescence and separations science.

Lanthanides (Ln): Lanthanide ions (e.g., Eu³⁺, Tb³⁺, Sm³⁺) are hard Lewis acids and typically exhibit high coordination numbers (8-10). In complexes with phenanthroline-type ligands, the ligand often serves as an "antenna," absorbing UV light and transferring the energy to the metal center, which then luminesces with its characteristic sharp emission bands. rsc.orgmdpi.com The 2-chloro-1,10-phenanthroline ligand is used in conjunction with other ligands, such as β-diketonates, to satisfy the coordination sphere of the lanthanide ion. rsc.orgacs.org The electron-withdrawing nature of the chloro group can influence the energy levels of the ligand's triplet state, affecting the efficiency of energy transfer to the lanthanide ion. nih.gov

Analysis of Metal-Ligand Bonding and Coordination Geometries in Complexes of 2-Chloro-1,10-phenanthroline Ligands

The introduction of a chloro-substituent at the 2-position of the 1,10-phenanthroline ring system significantly influences the coordination chemistry of the ligand. This substitution impacts both the steric and electronic properties of the resulting metal complexes, leading to distinct stereochemical arrangements and modified electronic structures compared to those of the parent, unsubstituted 1,10-phenanthroline.

Stereochemical Aspects of Complex Formation

The rigid, planar structure of the 1,10-phenanthroline ligand framework generally promotes the formation of stable, well-defined coordination geometries. However, the presence of a substituent at the 2-position, adjacent to one of the coordinating nitrogen atoms, introduces considerable steric hindrance. This steric bulk can prevent the formation of highly symmetric, sterically demanding geometries, such as regular octahedral complexes with three phenanthroline ligands, and instead favors lower coordination numbers or distorted geometries.

For complexes involving 2-chloro-1,10-phenanthroline, five-coordinate geometries are commonly anticipated. These geometries, such as trigonal bipyramidal or square pyramidal, can accommodate the steric clash that would arise in a fully six-coordinate environment with multiple bulky ligands. Studies on analogous 2,9-disubstituted phenanthroline ligands support this observation. For instance, nickel(II) complexes with 2,9-dimethyl-1,10-phenanthroline have been shown to adopt five-coordinated distorted trigonal-bipyramidal geometries. najah.eduresearchgate.net Similarly, copper(II) complexes with bulky N-alkyl substituents at the 2- and 9-positions exhibit geometries that shift from distorted tetragonal to trigonal bipyramidal as the steric bulk increases. nih.gov

In a typical five-coordinate complex, such as a hypothetical [M(2-Cl-phen)Cl₃] species, the metal center would be bound to the two nitrogen atoms of the phenanthroline ligand and three chloride ions. The resulting geometry would be significantly distorted from an ideal trigonal bipyramid or square pyramid to minimize steric repulsion between the chloro-substituent on the phenanthroline ring and the other coordinated ligands. In some cases, a distorted six-coordinate geometry may still be achieved, often by incorporating a smaller, less sterically demanding ligand like a water molecule. For example, hydroxo-bridged dinuclear copper(II) complexes with unsubstituted phenanthroline can feature distorted square-pyramidal geometries. nih.gov

The table below presents typical coordination geometry parameters observed in five-coordinate metal complexes with sterically hindered phenanthroline ligands, which serve as a model for complexes of 2-chloro-1,10-phenanthroline.

Interactive Table: Representative Coordination Geometry Data for Five-Coordinate Phenanthroline Complexes

| Metal Ion | Coordination Geometry | Axial M-N (Å) | Equatorial M-N (Å) | Axial M-Cl (Å) | Equatorial M-Cl (Å) | N-M-N Angle (°) |

| Ni(II) | Distorted Trigonal Bipyramidal | 2.05 | 2.10 | - | 2.25, 2.28 | ~78 |

| Cu(II) | Trigonal Bipyramidal / Square Pyramidal | 1.98 | 2.24 | - | 2.30, 2.60 | ~80 |

Note: Data are representative values from structurally similar complexes and are intended for illustrative purposes.

Investigations of Ligand Field Effects and Electronic Structures

The electronic properties of metal complexes with 2-chloro-1,10-phenanthroline are governed by the interplay between the metal d-orbitals and the ligand's molecular orbitals. The most prominent electronic features in the visible region of the spectrum for complexes with π-conjugated ligands like phenanthroline are metal-to-ligand charge transfer (MLCT) transitions. acs.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital.

The presence of the electron-withdrawing chloro group at the 2-position has a discernible effect on the electronic structure of the ligand and, by extension, the complex. This substituent lowers the energy of the ligand's π* orbitals. Consequently, the energy gap between the metal d-orbitals and the ligand π* orbitals (the HOMO-LUMO gap for the MLCT transition) is reduced. This typically results in a bathochromic (red) shift of the MLCT absorption band to a longer wavelength compared to the corresponding complex with unsubstituted 1,10-phenanthroline.

For example, ruthenium(II) polypyridyl complexes generally exhibit strong MLCT bands in the 400-500 nm range. researchgate.net A Ru(II) complex featuring a 5-chloro-1,10-phenanthroline (B167300) ligand displays its MLCT absorption maximum at approximately 450 nm. nih.gov It is expected that a complex with the 2-chloro isomer would show a similar absorption profile, potentially shifted slightly depending on the precise electronic and steric environment. Copper(I) complexes, which are also known for their prominent MLCT bands, show similar behavior, with a bulky phenanthroline complex exhibiting an MLCT maximum at 438 nm. acs.org

In addition to the MLCT bands, the electronic spectra of these complexes also feature intra-ligand (IL) π → π* transitions at higher energies (typically in the UV region), which are characteristic of the aromatic phenanthroline ring system. The position and intensity of these bands are less sensitive to the metal center but can be subtly influenced by coordination.

The table below summarizes typical electronic absorption data for transition metal complexes containing substituted phenanthroline ligands, illustrating the energy ranges for the key electronic transitions.

Interactive Table: Typical Electronic Absorption Data for Substituted Phenanthroline Complexes

| Complex Type | Transition Type | Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

| Ru(II)-polypyridyl | π → π* (IL) | ~285 | ~75,000 |

| Ru(II)-polypyridyl | MLCT | ~450 | ~17,000 |

| Cu(I)-phenanthroline | MLCT | ~438 | Not Reported |

| Ru(II)-phenanthroline-hydrazone | MLCT | 410 | 1,760 |

Note: Data are compiled from various complexes with substituted phenanthroline ligands to illustrate typical spectral features. nih.govmdpi.com

The ligand field strength of 2-chloro-1,10-phenanthroline is expected to be comparable to that of the parent phenanthroline, which is considered a strong-field ligand. This results in a significant splitting of the metal d-orbitals, favoring low-spin electronic configurations for metals like Fe(II) and Co(III). The specific energies of the d-d transitions, which are often weak and obscured by the more intense MLCT bands, would provide a direct measure of the ligand field splitting parameter (10Dq). However, these transitions are often difficult to observe in phenanthroline complexes due to the dominance of the charge transfer bands in the visible spectrum.

Mechanistic Investigations of Catalytic Applications Involving 2 Chloro 1,10 Phenanthroline Derived Systems

Role as Ancillary Ligands in Homogeneous and Heterogeneous Catalysis

2-Chloro-1,10-phenanthroline (B21708) and its derivatives are highly effective ancillary ligands in both homogeneous and heterogeneous catalysis. As a nitrogen-containing heterocyclic compound, the 1,10-phenanthroline (B135089) core possesses strong coordinating abilities, forming stable complexes with a wide array of transition metals. nbinno.comalfachemic.com These metal-ligand complexes are the catalytically active species in numerous processes. nbinno.com The rigid, planar structure of the phenanthroline backbone provides robustness to the resulting catalysts. nih.gov

The defining feature of 2-Chloro-1,10-phenanthroline as a ligand is the influence of the chlorine atom. This electron-withdrawing group alters the electron density at the coordinating nitrogen atoms, thereby modulating the electronic properties of the metal center. nbinno.com This electronic tuning is crucial for controlling the catalytic activity and selectivity of the complex. nbinno.com By modifying the ligand, researchers can influence the key steps of a catalytic cycle, such as oxidative addition and reductive elimination. The 1,10-phenanthroline scaffold has been deemed critical for achieving unique reactivity and selectivity in certain catalytic systems, such as iron-catalyzed hydrosilylation, where alternative ligands like 2,2'-bipyridine (B1663995) were found to be completely inactive under identical conditions. nih.gov This underscores the privileged role of the phenanthroline framework in ligand design.

Catalytic Activity in Advanced Organic Transformations

Systems derived from 2-Chloro-1,10-phenanthroline are active in a variety of advanced organic transformations, ranging from the formation of carbon-carbon bonds to intricate redox processes.

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in organic synthesis. wikipedia.org Phenanthroline-based ligands are instrumental in developing catalysts for this transformation. For instance, a related derivative, 2,9-dichloro-1,10-phenanthroline (B1330746), has been successfully employed in a one-pot Sonogashira coupling reaction to synthesize rigid, shape-persistent fluorescent macrocycles. researchgate.net In this context, the phenanthroline ligand coordinates to a palladium center, facilitating the key steps of the catalytic cycle. researchgate.net Furthermore, iron-based catalysts utilizing the 1,10-phenanthroline ligand have been developed for Sonogashira-type coupling reactions of terminal alkynes and aryl iodides under aerobic conditions in water, showcasing a more sustainable approach. rsc.org

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.netorganic-chemistry.org While specific data for 2-Chloro-1,10-phenanthroline in this reaction is specialized, the broader class of phenanthroline ligands has been explored. For example, a combination of copper iodide and phenanthroline has been shown to be an efficient catalyst for the Suzuki-Miyaura cross-coupling of highly fluorinated boronate esters with aryl iodides and bromides, offering an alternative to traditional palladium-only systems. researchgate.net

The table below summarizes representative cross-coupling reactions where phenanthroline-derived ligands play a crucial role.

| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | 2,9-dichloro-1,10-phenanthroline, TIPS-protected diyne | Synthesis of a shape-persistent fluorescent macrocycle in a single pot. | researchgate.net |

| Sonogashira-type Coupling | FeCl₃·6H₂O / 1,10-phenanthroline | Terminal alkynes, Aryl iodides | First Fe-mediated Sonogashira-type coupling in water under aerobic conditions. | rsc.org |

| Suzuki-Miyaura Coupling | CuI / 1,10-phenanthroline | Fluorinated boronate esters, Aryl iodides/bromides | Efficient palladium-free method for generating fluorinated biaryls. | researchgate.net |

| Heck Reaction | In situ Pd / 2,3,8,9-tetraphenyl-1,10-phenanthroline | Aryl halides, Alkenes | A highly efficient ligand for the palladium-catalyzed Heck reaction. | rsc.org |

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals is a critical area of research for sustainable energy. bohrium.com Copper complexes featuring phenanthroline ligands have emerged as promising electrocatalysts for this transformation. bohrium.comrsc.org Heterogenized molecular catalysts based on binuclear hydroxo-bridged phenanthroline copper(II) complexes have demonstrated outstanding performance in the selective reduction of CO₂ to ethylene (B1197577) (C₂H₄). bohrium.com These systems exhibit high faradaic efficiency for C₂ products and maintain stability over extended periods. bohrium.comrsc.org The phenanthroline ligand is crucial for stabilizing the copper ensembles that serve as the active sites. bohrium.com

In the realm of photocatalysis, rhenium(I) complexes incorporating modified 1,10-phenanthroline ligands have been designed for the visible-light photoreduction of CO₂. A complex featuring a naphthalimide-functionalized phenanthroline ligand, [Re(CO)₃(1-(1,10)phenanthroline-5-(4-nitro-naphthalimide))Cl], in tandem with a sacrificial donor, selectively produces formic acid with a high turnover number of 533. nih.gov

Beyond CO₂ reduction, phenanthroline complexes are active in other redox processes. Bis(phenanthroline)copper complexes are known to catalyze the oxidation of glutathione (B108866) and the generation of hydroxyl radicals, highlighting their prooxidant activity which is relevant in biological contexts. nih.gov

The table below details examples of phenanthroline-derived systems in redox and electrocatalytic applications.

| Process | Catalyst System | Primary Product(s) | Key Performance Metric | Reference |

|---|---|---|---|---|

| Electrocatalytic CO₂ Reduction | Binuclear hydroxo-bridged phenanthroline copper(II) complex | Ethylene (C₂H₄) | Stable performance for at least 15 hours with high C₂H₄ selectivity. | bohrium.com |

| Electrocatalytic CO₂ Reduction | Copper phenanthroline complexes | Ethylene, Ethanol | High faradaic efficiency of 71.2% for ethylene. | rsc.org |

| Photocatalytic CO₂ Reduction | [Re(CO)₃(phen-naphthalimide)Cl] / BIH | Formic Acid | Turnover number (TON) of 533. | nih.gov |

| Glutathione Oxidation | Bis(phenanthroline)copper | GSSG, HO• radicals | Demonstrates efficient catalysis of ROS production. | nih.gov |

Elucidation of Catalytic Cycle Mechanisms and Identification of Key Intermediates

Understanding the mechanism of a catalytic cycle is paramount for improving catalyst performance. For reactions involving phenanthroline-based systems, detailed mechanistic studies, often supported by density functional theory (DFT) calculations, have provided significant insights.

In phenanthroline-catalyzed glycosylation reactions, a proposed catalytic cycle involves a double S_N2 pathway. nih.gov The phenanthroline catalyst first engages in electrophilic activation of the leaving group on the glycosyl donor to form a covalent β-glycosyl phenanthrolinium intermediate via an invertive S_N2 step. nih.gov This key intermediate is then attacked by the nucleophilic alcohol acceptor in a second S_N2 displacement, resulting in the stereoselective formation of the α-1,2-cis glycoside. nih.gov This mechanism highlights the active role of the phenanthroline ligand, which is not merely a spectator but a direct participant in the bond-forming process.

In the context of iron-catalyzed hydrosilylation using 2-imino-9-aryl-1,10-phenanthroline ligands, mechanistic studies indicate that the reaction proceeds through an Fe(0)–Fe(II) redox cycle. nih.gov The steric crowding imposed by the ligand around the iron center is believed to be responsible for the observed high 1,2-anti-Markovnikov selectivity. nih.gov Similarly, for photocatalytic atom-transfer radical-addition (ATRA) reactions using 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes, a photoredox catalytic cycle has been proposed based on photophysical studies and DFT calculations. rsc.org These investigations reveal that the catalytic activity is dependent on the excitation wavelength, with catalysis occurring upon excitation to higher energy states (LUMO+1 or LUMO+2), while excitation into the LUMO results in no reaction. rsc.org

Rational Ligand Design Principles for Optimizing Catalytic Performance and Selectivity

The 1,10-phenanthroline molecule is a highly versatile platform for ligand design, offering eight different positions for the attachment of functional groups. nih.gov This versatility allows for the rational design of ligands to optimize the performance and selectivity of metal catalysts. Key design principles include the modulation of steric and electronic properties.

Electronic Tuning: As noted, the introduction of substituents like the chloro-group in 2-Chloro-1,10-phenanthroline directly influences the electronic environment of the metal center. nbinno.com This allows for precise control over the catalyst's redox potential and its reactivity in key catalytic steps. Machine learning models have been employed to quantitatively investigate the correlation between the electronic and steric effects of substituents on 2-imino-1,10-phenanthrolyl iron and cobalt complexes and their resulting catalytic activity in ethylene oligomerization. nih.gov

Steric Hindrance: The introduction of bulky groups at specific positions on the phenanthroline scaffold can enforce a desired coordination geometry and create a sterically hindered environment around the metal center. This is a powerful strategy for controlling selectivity. For example, iron catalysts with 2,9-diaryl-1,10-phenanthroline ligands exhibit unique benzylic selectivity in the hydrosilylation of internal alkenes, a result attributed to π–π interactions between the substrate and the ligand's phenanthroline core. nih.gov The bulky diaryl groups may also prevent the coordination of more than one ligand to the iron center, leading to a specific catalyst structure. nih.gov

Bifunctional Ligands: A more advanced design concept involves creating bifunctional ligands where a secondary functional group is introduced to participate in the catalytic process. Conceptually new chiral phenanthroline ligands have been developed with an intramolecular Lewis basic site, which was found to be pivotal for achieving high reactivity and enantioselectivity in palladium-catalyzed asymmetric allylic substitution. rsc.org This demonstrates a sophisticated approach where the ligand plays multiple roles in activating substrates and controlling the stereochemical outcome.

The systematic functionalization of the phenanthroline core provides a comprehensive toolbox for chemists to design tailored ligands for virtually any catalytic application, from cross-coupling to asymmetric synthesis and redox catalysis. nih.gov

Supramolecular Chemistry and Advanced Materials Based on 2 Chloro 1,10 Phenanthroline

Principles of Self-Assembly and Non-Covalent Interactions in Phenanthroline Systems

The formation of intricate supramolecular structures from 2-chloro-1,10-phenanthroline (B21708) and its derivatives is governed by a variety of non-covalent interactions. These weak forces, including hydrogen bonding, π-π stacking, and halogen bonding, dictate the spontaneous organization of molecules into well-defined assemblies. The planarity of the phenanthroline core facilitates significant π-π stacking interactions, where the aromatic rings of adjacent molecules arrange themselves in a face-to-face or offset manner, contributing to the stability of the resulting architecture.

The nitrogen atoms of the phenanthroline ring can act as hydrogen bond acceptors, enabling the formation of predictable patterns with suitable donor molecules. Furthermore, the chlorine atom at the 2-position introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on an adjacent molecule. This has been observed in the co-crystallization of 2-chloro-1,10-phenanthroline with diiodotetrafluorobenzene, where halogen bonding plays a crucial role in constructing the multicomponent supramolecular assembly. The interplay of these non-covalent forces allows for the precise control over the self-assembly process, leading to the formation of complex and functional superstructures.

Design and Construction of Defined Supramolecular Architectures

The principles of self-assembly are harnessed to design and construct a variety of defined supramolecular architectures using 2-chloro-1,10-phenanthroline as a key component. These architectures include mechanically interlocked molecules like rotaxanes, as well as discrete, self-assembled cages and host-guest complexes.

Rotaxanes: Phenanthroline derivatives have been extensively used in the synthesis of rotaxanes, which consist of a dumbbell-shaped molecule threaded through a macrocycle. The bulky "stoppers" at the ends of the dumbbell prevent the macrocycle from dethreading. While much of the research has focused on broader phenanthroline-based systems, the synthetic versatility of 2-chloro-1,10-phenanthroline allows for its incorporation into either the macrocyclic ring or the axle component of a rotaxane. The chloro-substituent can be functionalized post-assembly to introduce new properties or to lock the components in place. The metal-coordinating ability of the phenanthroline unit is often exploited in a templated synthesis approach to facilitate the threading process.

Cages and Host-Guest Complexes: The rigid structure of the phenanthroline unit makes it an ideal building block for the construction of supramolecular cages. These three-dimensional structures can encapsulate guest molecules within their internal cavities, leading to the formation of host-guest complexes. The synthesis of such cages often involves the coordination of multiple phenanthroline-containing ligands to metal centers, resulting in a self-assembled, cage-like framework. While specific examples utilizing 2-chloro-1,10-phenanthroline are not extensively documented, its derivatives are employed as capping ligands in the formation of coordination cages. The substituents on the phenanthroline ligand can influence the size and shape of the cage's cavity and its affinity for different guest molecules. The chloro-group on 2-chloro-1,10-phenanthroline offers a reactive handle for further modification of the cage's interior or exterior, potentially tuning its host-guest properties.

Integration into Functional Materials with Tunable Properties

The incorporation of 2-chloro-1,10-phenanthroline into larger molecular systems and materials can impart them with specific, tunable functionalities. These applications span from luminescent and photoreactive systems to advanced chemosensors and components for organic electronics and solar energy conversion.

Luminescent and Photoreactive Systems (e.g., Fluorophores, Photosensitizers)

The table below summarizes the luminescent properties of a Eu(III) complex derived from a ligand synthesized using 2-chloro-1,10-phenanthroline.

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |

| Eu(PEP)₂Cl₃ | ~390 | 615 | Not specified |

Data for Eu(PEP)₂Cl₃, where PEP is 2-(phenylethynyl)-1,10-phenanthroline, a ligand synthesized from 2-chloro-1,10-phenanthroline. rsc.org

Furthermore, the robust and rigid structure of the phenanthroline scaffold makes it a suitable component for photosensitizers. These molecules can absorb light and promote chemical reactions, finding applications in areas such as photodynamic therapy and photocatalysis. The presence of the chloro-substituent allows for the covalent attachment of the phenanthroline unit to other molecules or materials, creating tailored photoreactive systems.

Development of Advanced Chemosensors for Specific Analytes

The strong chelating ability of the 1,10-phenanthroline (B135089) core makes it an excellent platform for the development of chemosensors for various analytes, particularly metal ions. researchgate.net The binding of an analyte to the phenanthroline-based receptor can induce a measurable change in its photophysical properties, such as fluorescence or absorbance, allowing for the detection and quantification of the target species.

While research has broadly explored phenanthroline derivatives for this purpose, the functionalization of 2-chloro-1,10-phenanthroline provides a route to create highly selective and sensitive chemosensors. The chloro-group can be substituted with various recognition moieties that are specific for a particular analyte. This modular design allows for the fine-tuning of the sensor's properties. For example, the introduction of specific binding sites can lead to sensors that exhibit a "turn-on" or "turn-off" fluorescence response upon interaction with the target analyte.

Applications in Organic Electronics and Solar Energy Conversion Devices

The π-conjugated system of the phenanthroline ring, combined with its electron-accepting nature, makes 2-chloro-1,10-phenanthroline and its derivatives promising materials for applications in organic electronics. These materials can be incorporated into organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, phenanthroline-based compounds can function as electron-transporting or emissive materials.

In the context of solar energy conversion, phenanthroline derivatives have been investigated as components in dye-sensitized solar cells (DSSCs) and perovskite solar cells. In DSSCs, they can be part of the sensitizing dye, responsible for light absorption and electron injection. In perovskite solar cells, phenanthroline-based materials have been used as passivating agents at the interface between the perovskite layer and the charge transport layer, which can improve the efficiency and stability of the device. The ability to functionalize 2-chloro-1,10-phenanthroline allows for the tuning of its electronic properties to optimize its performance in these devices.

Mechanistic Insights into Biological Interactions of 2 Chloro 1,10 Phenanthroline Systems

Interaction with Nucleic Acids (DNA and RNA) at a Molecular Level

Complexes involving 2-chloro-1,10-phenanthroline (B21708), particularly with transition metals, are known to target nucleic acids, leading to significant functional consequences. These interactions are primarily non-covalent, involving intercalation, but can also lead to covalent damage through cleavage reactions.

The planar, aromatic structure of the 1,10-phenanthroline (B135089) scaffold is fundamental to its ability to insert itself between the base pairs of DNA, a process known as intercalation. nih.gov This mode of binding is a hallmark of many phenanthroline-based metal complexes. nih.govresearchgate.net Theoretical and experimental studies on related phenanthroline derivatives show that this intercalation is stabilized by π-π stacking interactions between the aromatic rings of the ligand and the nucleic acid bases. scirp.org

The binding affinity is influenced by the nature of the substituents on the phenanthroline ring. The presence of a chloro group at the 2-position can modulate the electronic properties of the aromatic system, potentially influencing the strength of the intercalative interaction. nbinno.com Furthermore, studies on methylated phenanthroline derivatives suggest that substituents can form specific weak interactions (such as CH/π and CH/n) with heteroatoms on the DNA bases and the sugar-phosphate backbone, which fine-tune the binding selectivity and stability. nih.gov While direct binding affinity data for 2-chloro-1,10-phenanthroline hydrochloride is not extensively detailed in the literature, the principles derived from closely related analogues, such as 5-chloro-1,10-phenanthroline (B167300) platinum complexes, confirm a strong intercalative binding mode. researchgate.net

A significant mechanism of action for metal complexes of phenanthroline systems is their ability to induce DNA strand scission. This nuclease activity is particularly well-documented for copper complexes. nih.gov The process is not hydrolytic but oxidative, relying on the generation of reactive oxygen species (ROS) in close proximity to the DNA backbone. nih.govacs.org

The generally accepted mechanism involves the reduction of Cu(II) to a Cu(I)-phenanthroline complex, which then reacts with molecular oxygen and a reducing agent to produce ROS, such as the superoxide (B77818) radical anion and the highly reactive hydroxyl radical. acs.org These species subsequently attack the deoxyribose sugar moiety of the DNA, leading to strand breaks. nih.gov Studies have identified oxidative attacks at various positions of the deoxyribose, including C1′, C4′, and C5′. nih.gov Photo-inducible DNA cleavage has also been observed with other metal complexes, such as those involving ruthenium, which can generate singlet oxygen upon irradiation. mdpi.com The products of this DNA cleavage can themselves act as inhibitors for enzymes involved in DNA replication and repair, such as DNA polymerase I. nih.gov

| Reactive Species | Precursors | Mechanism of Action | Reference |

| Hydroxyl Radical (•OH) | Cu(I)-phenanthroline complex, H₂O₂ | Abstraction of hydrogen atoms from deoxyribose sugar | nih.gov |

| Superoxide (O₂⁻) | Cu(I)-phenanthroline complex, O₂ | Intermediate in the formation of other ROS | acs.org |

| Singlet Oxygen (¹O₂) | Photoexcited Ru(II)-phenanthroline complex | Oxidation of guanine (B1146940) bases and sugar-phosphate backbone | mdpi.com |

Modulation of Protein and Enzyme Function

Beyond nucleic acids, 2-chloro-1,10-phenanthroline systems can interact with and modulate the function of various proteins and enzymes, which is a critical aspect of their biological activity.

The strong metal-chelating ability of the phenanthroline core is central to its capacity to inhibit metalloenzymes. researchgate.net By sequestering essential metal cofactors from the enzyme's active site, these compounds can disrupt catalytic activity. Furthermore, derivatives of 1,10-phenanthroline have been specifically designed to act as inhibitors for various enzyme classes.

For instance, a 1,10-phenanthroline-based hydroxamate derivative was shown to be a dual inhibitor of histone deacetylases (HDACs) and ribonucleotide reductase (RR), two important targets in cancer therapy. nih.gov The inhibition of these enzymes was found to induce cell death through the accumulation of ROS. nih.gov Other studies have shown that bis-phenanthroline complexes can be effective inhibitors of telomerase, an enzyme crucial for cancer cell immortality, by stabilizing G-quadruplex structures in telomeric DNA. mdpi.com The ability of phenanthroline derivatives to be rationally tuned allows for the development of modulators for other targets as well, such as acid sphingomyelinase. rsc.org

| Enzyme Target | Inhibitor System | IC₅₀ | Mechanism of Inhibition | Reference |

| Histone Deacetylases (HDACs) | 1,10-phenanthroline hydroxamate derivative (PA) | 10.80 µM | Binding to the active site | nih.gov |

| Ribonucleotide Reductase (RR) | 1,10-phenanthroline hydroxamate derivative (PA) | 9.34 µM | Binding to the active site | nih.gov |

| DNA Polymerase I | Products of DNA cleavage by Cu-phenanthroline | Not specified | Inhibition of nucleic acid synthesis | nih.gov |

For any compound to exert an intracellular biological effect, it must first cross the cell membrane. Mechanistic studies on ruthenium polypyridyl complexes, which are structurally similar to other metal complexes of phenanthroline, provide significant insight into this process. acs.org Research on a lipophilic ruthenium complex containing phenanthroline derivatives demonstrated that cellular uptake is an energy-independent process, suggesting it does not rely on active transport mechanisms like endocytosis. acs.org

The uptake was not affected by metabolic inhibitors but was sensitive to changes in the cell's membrane potential. Depolarization of the membrane decreased uptake, while hyperpolarization increased it. These findings strongly support a mechanism of passive diffusion across the plasma membrane, driven by the electrochemical gradient. acs.org Once inside the cell, the distribution would be governed by the compound's physicochemical properties and its affinity for various organelles and macromolecules.

Structure-Activity Relationship Studies for Elucidating Biological Mechanisms

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 2-chloro-1,10-phenanthroline and its derivatives dictates their biological function. The systematic modification of the phenanthroline scaffold allows for the fine-tuning of properties like DNA binding affinity, enzyme inhibition potency, and cellular uptake.

The introduction of a chlorine atom at the 2-position of the 1,10-phenanthroline ring significantly influences its electronic properties. nbinno.com This electron-withdrawing group can alter the electron density of the aromatic system, which in turn affects the stability and reactivity of the metal complexes it forms, as well as its non-covalent interactions with biological targets. nbinno.com Studies on platinum(II) complexes with various substituted phenanthrolines have established a defined structure-activity relationship, where the nature and position of the substituent directly impact cytotoxicity. researchgate.net

Moreover, theoretical studies have shown that the number and position of substituents on the phenanthroline ring modulate the energy of interaction with DNA. nih.gov By rationally tuning the hydrophobicity and metal-binding affinity of the phenanthroline framework, researchers have successfully developed derivatives with high selectivity for different biological targets, such as distinguishing between metalloenzymes and metal-ion-bound amyloid-β peptides. rsc.org This highlights that even subtle changes to the core structure, such as the addition of a single chloro group, can have profound effects on the compound's mechanism of action and target specificity.

Computational and Spectroscopic Characterization Techniques in 2 Chloro 1,10 Phenanthroline Research

Advanced Spectroscopic Methods for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the analysis of 2-Chloro-1,10-phenanthroline (B21708) hydrochloride, offering a detailed view of its molecular framework and electronic behavior.

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of 2-Chloro-1,10-phenanthroline hydrochloride in solution. The protonation of one of the nitrogen atoms in the phenanthroline ring and the presence of the electron-withdrawing chloro substituent at the 2-position induce significant changes in the chemical shifts compared to the parent 1,10-phenanthroline (B135089) molecule.

In the ¹H NMR spectrum, all aromatic protons are expected to shift downfield upon protonation due to the increased positive charge on the heterocyclic system. researchgate.net The protons closest to the protonated nitrogen and the C2-chloro group would experience the most substantial deshielding. For instance, the proton at the 9-position (H-9) is expected to be significantly downfield. The substitution at the C2 position breaks the C₂ symmetry of the parent phenanthroline, resulting in seven unique proton signals. The H-3 proton, being adjacent to the carbon bearing the chloro group, would also exhibit a notable downfield shift.

In the ¹³C NMR spectrum, the carbon atoms of the phenanthroline skeleton are similarly influenced. The C-2 carbon, directly bonded to the chlorine atom, would be significantly affected, its chemical shift being dictated by the competing inductive and anisotropic effects of the halogen. Carbons in the vicinity of the protonated nitrogen are also expected to be deshielded. nih.gov

A predicted assignment of the NMR chemical shifts for this compound in a solvent like DMSO-d₆ is presented below, based on data from analogous compounds. researchgate.netnih.govspectrabase.com

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~152 |

| H3 / C3 | ~7.8 | ~125 |

| H4 / C4 | ~8.4 | ~140 |

| H5 / C5 | ~7.9 | ~127 |

| H6 / C6 | ~7.9 | ~127 |

| H7 / C7 | ~8.3 | ~138 |

| H8 / C8 | ~7.7 | ~129 |

| H9 / C9 | ~9.2 | ~151 |

| C4a | - | ~128 |

| C6a | - | ~130 |

| C10a | - | ~146 |

| C10b | - | ~145 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of this compound by probing its molecular vibrations. The spectra are dominated by the modes of the phenanthroline ring system, with distinct contributions from the chloro substituent and the protonated nitrogen.

Key features in the IR and Raman spectra include:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. nih.gov

N-H Stretching: The protonation of a ring nitrogen introduces a broad N-H stretching band, often observed in the 2800-2400 cm⁻¹ region, which is characteristic of hydrogen bonding between the cation and the chloride anion.

Ring Stretching Vibrations: The stretching modes of the C=C and C=N bonds within the aromatic rings give rise to a series of strong bands in the 1650-1400 cm⁻¹ range. umich.edu The positions of these bands are sensitive to substitution and protonation.

In-plane and Out-of-plane Bending: The C-H in-plane and out-of-plane bending vibrations are found at lower frequencies, typically between 1400-1000 cm⁻¹ and 900-700 cm⁻¹, respectively. umich.edu

C-Cl Stretching: A characteristic C-Cl stretching vibration is expected to be observed, typically in the 800-600 cm⁻¹ region, although its intensity in the IR spectrum can be variable.

The complementary nature of IR and Raman spectroscopy is valuable; for instance, symmetric vibrations of the phenanthroline ring system often yield strong signals in the Raman spectrum but may be weak in the IR spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| N-H Stretch (protonated) | 2800 - 2400 (broad) | IR |

| C=C / C=N Ring Stretch | 1650 - 1400 | IR, Raman |

| C-H In-plane Bend | 1400 - 1000 | IR |

| C-H Out-of-plane Bend | 900 - 700 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR, Raman |

Electronic spectroscopy provides information about the electronic structure and transitions within the molecule. The UV-Visible spectrum of this compound is dominated by intense π → π* transitions associated with the phenanthroline chromophore. Typically, phenanthroline derivatives exhibit multiple absorption bands in the UV region. globaljournals.org

Upon protonation, the low-energy absorption bands of phenanthrolines are known to shift to longer wavelengths (a red shift). acs.orgrsc.org This is attributed to the stabilization of the excited state upon the addition of a proton. The chloro substituent is expected to have a modest bathochromic effect on the absorption maxima.

Phenanthroline and its derivatives are often fluorescent. The emission properties are also sensitive to protonation, which can lead to shifts in the emission wavelength and changes in the fluorescence quantum yield. acs.org For this compound, a fluorescence spectrum with a characteristic emission maximum is expected, which would be red-shifted compared to its non-protonated counterpart. Circular Dichroism (CD) spectroscopy would be relevant only if the molecule is chiral or placed in a chiral environment, which is not inherently the case for this compound.

X-ray Crystallography for Precise Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be reliably predicted based on the known structures of 1,10-phenanthroline hydrochloride and related derivatives. researchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry, particularly methods based on quantum mechanics, offers powerful predictive capabilities that complement experimental findings and provide deeper insight into the properties of this compound.

Density Functional Theory (DFT) is a robust computational method used to model the electronic structure of molecules. DFT calculations can be employed to predict a wide range of properties for this compound with high accuracy. nih.gov

Key applications of DFT in this context include:

Geometry Optimization: DFT can calculate the lowest-energy three-dimensional structure of the molecule, providing theoretical values for bond lengths and angles that can be compared with X-ray crystallography data.

Vibrational Frequencies: Calculation of the harmonic vibrational frequencies allows for the theoretical prediction of IR and Raman spectra. nih.gov This aids in the assignment of experimental spectral bands to specific molecular motions.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, allows for the prediction of ¹H and ¹³C NMR chemical shifts, which is invaluable for assigning complex spectra. nih.gov

Electronic Properties: DFT provides detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic transition energies. For the 2-Chloro-1,10-phenanthrolinium cation, the LUMO is expected to be a π-antibonding orbital distributed over the phenanthroline ring system.

Electronic Transitions: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Visible absorption spectrum by calculating the energies and oscillator strengths of electronic transitions, aiding in the interpretation of experimental spectra. acs.org

| Property Predicted by DFT | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, angles, and dihedral angles. |

| Vibrational Frequencies | Aids in assignment of IR and Raman spectra. |

| NMR Chemical Shifts (GIAO) | Assists in the assignment of ¹H and ¹³C NMR signals. |

| HOMO/LUMO Energies | Relates to electronic reactivity and ionization potential. |

| Electronic Transitions (TD-DFT) | Predicts UV-Visible absorption maxima. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and intermolecular interactions of this compound. These simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior, structural flexibility, and interactions with its environment, such as solvent molecules or biological macromolecules.

In a typical MD simulation of this compound, the molecule is placed in a simulated aqueous environment. The trajectory of each atom is calculated by integrating Newton's laws of motion, governed by a force field that describes the potential energy of the system. This allows for the exploration of various stable and transient conformations of the molecule. Key dihedral angles, such as those defining the orientation of the chloro substituent relative to the phenanthroline ring, can be monitored to understand conformational preferences.

Furthermore, MD simulations are instrumental in characterizing the non-covalent interactions that govern the behavior of this compound in solution. These include hydrogen bonding between the protonated nitrogen of the phenanthroline ring and water molecules, as well as van der Waals and electrostatic interactions. The radial distribution function can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering a detailed picture of the solvation shell. While specific simulation data for this compound is not abundant in published literature, the principles are well-established from studies on similar heterocyclic compounds. nih.gov

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Value | Description |

| Average Dihedral Angle (C1-C2-Cl-N10) | 178.5° | Indicates a nearly planar orientation of the chloro group with the phenanthroline ring. |

| RMSD of Backbone | 0.8 Å | Root Mean Square Deviation, indicating conformational stability over the simulation time. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Represents the surface area of the molecule accessible to solvent. |

| Number of Hydrogen Bonds with Water | 4 | Average number of hydrogen bonds formed between the protonated phenanthroline and water molecules. |

Note: The data in this table is illustrative and represents typical parameters obtained from MD simulations of similar aromatic heterocyclic compounds.

Quantum Chemical Analysis of Reaction Pathways and Energy Landscapes

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, reactivity, and potential reaction pathways of this compound. These calculations provide a detailed understanding of the energy landscapes, helping to predict the feasibility and mechanisms of chemical transformations.

By solving the Schrödinger equation for the molecule, quantum chemical calculations can determine various properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation. For this compound, the presence of the electron-withdrawing chloro group and the protonation of the phenanthroline ring will significantly influence its electronic properties compared to the parent 1,10-phenanthroline.

Table 2: Hypothetical Thermodynamic Data for a Nucleophilic Substitution Reaction of this compound Calculated using DFT

| Parameter | Value (kcal/mol) | Description |

| ΔH‡ (Enthalpy of Activation) | +25.3 | The energy barrier that must be overcome for the reaction to occur. |

| ΔG‡ (Gibbs Free Energy of Activation) | +18.7 | The spontaneity of the transition state formation. |

| ΔHrxn (Enthalpy of Reaction) | -15.2 | Indicates an exothermic reaction. |

| ΔGrxn (Gibbs Free Energy of Reaction) | -10.8 | Indicates a spontaneous reaction under standard conditions. |

Note: This data is representative of what would be calculated for a plausible reaction involving a substituted phenanthroline and is for illustrative purposes.

Computational Modeling of Biological Interaction Mechanisms (e.g., DNA Binding, Enzyme Active Site Interactions)

Computational modeling, particularly molecular docking and molecular dynamics simulations, plays a crucial role in predicting and analyzing the interactions of this compound with biological targets such as DNA and enzymes. These methods provide valuable insights at the atomic level, which can guide the design of new therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as the active site of an enzyme or a groove in a DNA molecule. jddtonline.infonih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity. For this compound, docking studies could explore its potential to intercalate between DNA base pairs or to bind to the minor or major grooves. The planar aromatic structure of the phenanthroline ring suggests a potential for intercalative binding, a common mode of interaction for similar flat, aromatic molecules. nih.gov

Following docking, molecular dynamics simulations can be employed to refine the binding pose and to assess the stability of the ligand-receptor complex over time. These simulations provide a dynamic picture of the interaction, revealing how the ligand and the receptor adapt to each other and the role of solvent molecules in mediating the binding. Studies on related phenanthroline derivatives have successfully used these techniques to understand their interactions with biological targets. nih.govjddtonline.info For example, simulations of N-aryl-1,10-phenanthroline-2-amines with the T. cruzi GP63 zinc-metalloprotease have shown persistent interactions within the active site, primarily through coordination with the Zn(II)-cofactor and hydrogen bonding. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site

| Parameter | Value | Description |

| Docking Score (kcal/mol) | -8.5 | A measure of the predicted binding affinity; more negative values indicate stronger binding. |

| Predicted Binding Mode | Competitive Inhibition | The ligand is predicted to bind to the active site, preventing substrate binding. |

| Key Interacting Residues | Tyr123, Phe256, His289 | Amino acid residues in the active site predicted to form key interactions with the ligand. |

| Types of Interactions | Pi-pi stacking, Hydrogen bonding, Halogen bonding | The nature of the non-covalent interactions stabilizing the ligand-receptor complex. |

Note: The data presented in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-1,10-phenanthroline hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves direct chlorination of 1,10-phenanthroline using reagents like POCl₃ or SOCl₂ under reflux conditions. Post-chlorination, the product is treated with HCl to form the hydrochloride salt. Critical parameters include reaction temperature (70–90°C), stoichiometric excess of chlorinating agents, and purification via recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed using HPLC, as noted in biochemical reagent standards . For structural validation, X-ray crystallography (e.g., SHELX refinement) is recommended, as demonstrated in zinc-coordination studies .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., chloro-group position). Aromatic protons resonate at δ 8.5–9.5 ppm, with splitting patterns confirming ligand geometry .

- X-ray Crystallography: Resolves molecular geometry and chloride coordination. SHELX software is widely used for refinement, particularly for small-molecule structures .

- HPLC: Validates purity (>98%) with reverse-phase C18 columns and UV detection at 265 nm .

Q. What are the primary applications of this compound in coordination chemistry?

Methodological Answer: The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Zn²⁺, Fe²⁺). Its chloro-substitution enhances electron-withdrawing properties, tuning redox potentials. Applications include:

- Catalysis: As a ligand in oxidation-reduction reactions.

- Sensor Development: For metal ion detection via fluorescence quenching .

- Structural Studies: Crystal structures of Zn complexes reveal distorted octahedral geometries, validated by SHELX-refined data .

Advanced Research Questions

Q. How can researchers design coordination complexes with this compound for targeted reactivity?

Methodological Answer:

- Ligand Geometry: The chloro-group sterically hinders specific metal-binding sites, directing coordination to the N,N′-donor sites.

- Metal Selection: Transition metals (e.g., Zn²⁺, Cu²⁺) favor stable complexes. For example, Zn(ClO₄)₂·6H₂O reacts with the ligand in methanol/water to form [Zn(cphen)₂(NCS)₂] complexes .

- Reaction Conditions: Optimize solvent polarity (methanol/water mixtures) and counterion effects (e.g., ClO₄⁻ vs. SCN⁻) to control crystallization outcomes .

Q. How should discrepancies between spectroscopic data and crystallographic results be resolved?

Methodological Answer:

- Case Example: If NMR suggests a planar structure but crystallography reveals non-coplanar aromatic rings, consider dynamic effects in solution (e.g., rotational flexibility) versus solid-state rigidity.

- Validation Steps:

Q. What strategies improve the compound’s utility in photometric metal quantification?

Methodological Answer:

- Derivatization: Modify the phenanthroline backbone (e.g., methyl or phenyl groups) to enhance selectivity for specific metals. For example, bathophenanthroline derivatives improve iron detection limits .